N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide is a complex organic compound with the molecular formula C21H14BrN3O5. This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a nitrophenoxyacetamide moiety. It has a monoisotopic mass of 467.011688 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized via the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Nitrophenoxyacetamide Formation: The nitrophenoxyacetamide moiety can be synthesized by reacting 2-nitrophenol with chloroacetyl chloride, followed by amination with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The bromophenyl and benzoxazole moieties may interact with enzymes or receptors, modulating their activity. The nitrophenoxyacetamide group could play a role in binding to specific sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
- N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Uniqueness
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c22-14-7-5-13(6-8-14)21-24-16-11-15(9-10-18(16)30-21)23-20(26)12-29-19-4-2-1-3-17(19)25(27)28/h1-11H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFZIPIXEYOTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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